Cas no 213315-86-7 (methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate)

Methyl (2Z)-3-[3-(trifluoromethyl)phenyl]but-2-enoate is a fluorinated ester compound characterized by its α,β-unsaturated structure and trifluoromethylphenyl substituent. The (2Z)-configuration of the double bond and the presence of the electron-withdrawing trifluoromethyl group enhance its reactivity in conjugate addition and cyclization reactions, making it a valuable intermediate in organic synthesis. Its ester functionality allows for further derivatization, while the trifluoromethyl group contributes to improved metabolic stability and lipophilicity in pharmaceutical and agrochemical applications. The compound is typically employed in the development of bioactive molecules, leveraging its structural features for targeted modifications. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and air.
methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate structure
213315-86-7 structure
Product Name:methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate
CAS No:213315-86-7
MF:C12H11F3O2
MW:244.209754228592
CID:6445159
PubChem ID:21708015
Update Time:2025-10-31

methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate
    • EN300-1459606
    • SCHEMBL7961166
    • AKOS017587206
    • 213315-86-7
    • methyl (2Z)-3-[3-(trifluoromethyl)phenyl]but-2-enoate
    • Inchi: 1S/C12H11F3O2/c1-8(6-11(16)17-2)9-4-3-5-10(7-9)12(13,14)15/h3-7H,1-2H3/b8-6-
    • InChI Key: YYORJGMHIFIRGI-VURMDHGXSA-N
    • SMILES: FC(C1=CC=CC(=C1)/C(=C\C(=O)OC)/C)(F)F

Computed Properties

  • Exact Mass: 244.07111408g/mol
  • Monoisotopic Mass: 244.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26.3Ų

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Additional information on methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate

Methyl (2Z)-3-3-(Trifluoromethyl)phenylbut-2-enoate: An Overview of CAS No. 213315-86-7

Methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate (CAS No. 213315-86-7) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoromethyl group and a conjugated double bond, which contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate can be represented as follows: CH3OC(=C)C(C6H4(CF3)2)=CH2. The presence of the trifluoromethyl group imparts significant electronic and steric effects, making this compound an interesting candidate for various biochemical studies. The conjugated double bond further enhances its reactivity and stability, which are crucial for its potential use in drug development.

In recent years, methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate has been extensively studied for its potential as a lead compound in the development of novel therapeutic agents. Research has shown that this compound exhibits promising activity against a range of biological targets, including enzymes, receptors, and signaling pathways. For instance, studies have demonstrated its ability to modulate the activity of certain kinases, which are key players in various cellular processes such as cell proliferation and apoptosis.

The pharmacological properties of methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate have also been explored in the context of cancer research. Preclinical studies have indicated that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression. Additionally, it has shown potential as a chemosensitizer, enhancing the efficacy of existing anticancer drugs and reducing their side effects.

Beyond cancer research, methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate has been investigated for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

The synthesis of methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate has been optimized to improve yield and purity, making it more accessible for large-scale production. Various synthetic routes have been developed, including those involving palladium-catalyzed cross-coupling reactions and base-mediated condensations. These methods not only enhance the efficiency of the synthesis but also ensure the reproducibility and scalability required for industrial applications.

In addition to its therapeutic potential, methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate has been used as a model compound in chemical biology studies to investigate the structure-function relationships of similar molecules. Its unique structural features make it an excellent tool for probing the interactions between small molecules and biological targets, providing valuable insights into the mechanisms underlying various physiological processes.

The safety profile of methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further development. However, ongoing research is necessary to fully understand its long-term effects and to identify any potential side effects.

In conclusion, methyl (2Z)-3-3-(trifluoromethyl)phenylbut-2-enoate (CAS No. 213315-86-7) is a versatile compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for the development of novel therapeutic agents. Continued research into this compound will likely yield valuable insights into its mechanisms of action and potential applications in treating a wide range of diseases.

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